6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18330765
InChI: InChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-5-6(11)3-4-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol

6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.:

Cat. No.: VC18330765

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one -

Specification

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
IUPAC Name 6-bromo-2-ethyl-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-5-6(11)3-4-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13)
Standard InChI Key YWJBKJKKHVPJGW-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)NC2=C(O1)C=CC(=C2)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

6-Bromo-2-ethyl-2H-benzo[b] oxazin-3(4H)-one features a benzoxazine core substituted with a bromine atom at the 6-position and an ethyl group at the 2-position. The oxazinone ring incorporates a ketone moiety at the 3-position, distinguishing it from reduced analogs like 6-bromo-3,4-dihydro-2H-benzo[b] oxazine . Key structural attributes include:

  • Molecular Formula: C10H10BrNO2\text{C}_{10}\text{H}_{10}\text{BrNO}_2

  • Molecular Weight: 272.10 g/mol (calculated from atomic masses)

  • Key Functional Groups:

    • Aromatic bromine substituent (electrophilic reactivity)

    • Ethyl group (lipophilicity enhancer)

    • Oxazinone ring (hydrogen-bond acceptor capacity)

Spectroscopic Characteristics

While direct spectroscopic data for this compound is unavailable, comparisons to 6-bromo-3,4-dihydro-2H-benzo[b] oxazine suggest:

  • NMR:

    • Aromatic protons near δ 6.6–7.0 ppm (similar to δ 6.68 in the dihydro analog)

    • Ethyl group signals: δ 1.2–1.4 ppm (triplet, –CH2CH3) and δ 3.8–4.2 ppm (quartet, N–CH2–)

  • Mass Spectrometry: Expected molecular ion at m/z 272.0 ([M+H]+), with fragmentation patterns involving loss of Br (79.9 Da) and the ethyl group (29 Da) .

Synthetic Methodologies

Core Ring Formation

The benzoxazinone scaffold is typically constructed via cyclization reactions. For the dihydro analog 6-bromo-3,4-dihydro-2H-benzo[b] oxazine, borane-THF reductions of ketone precursors achieve yields up to 100% . Adapting this for the target compound:

Hypothetical Route:

  • Mannich Reaction: Condense 2-aminophenol derivatives with ethyl glycoxylate to form the oxazinone ring.

  • Bromination: Electrophilic aromatic substitution using Br2 or N-bromosuccinimide (NBS) at the 6-position.

Alkylation Strategies

Introducing the ethyl group may involve:

  • N-Alkylation: Treating a deprotonated oxazinone intermediate with ethyl iodide or ethyl bromide.

  • Reductive Amination: Using sodium cyanoborohydride and formaldehyde derivatives, as demonstrated in methyl group installations .

Table 1: Comparison of Synthetic Conditions for Related Compounds

Reaction StepReagents/ConditionsYield (%)Source
Borane-THF reductionTHF, reflux, 1 h100
N-MethylationNaBH3CN, CH2O, AcOH, THF, 70°C85–90
Hypothetical N-EthylationEthyl bromide, K2CO3, DMF, 80°C*Est. 70–80

Physicochemical Properties

Solubility and Partitioning

Predicted values using group contribution methods:

  • LogP (octanol/water): ~2.5–3.0 (higher than the 2.09 LogP of the dihydro analog due to the ethyl group)

  • Aqueous Solubility: <0.1 mg/mL (similar to the 0.0539–0.803 mg/mL range for CAS 105655-01-4)

Stability Profile

  • Thermal Stability: Decomposition expected >200°C (based on benzoxazine analogs)

  • Photolytic Sensitivity: Bromine substituent may increase susceptibility to UV degradation.

Pharmacological and Material Applications

ParameterPredictionBasis
GI AbsorptionHighLogP >2, TPSA <60 Ų
BBB PermeationYesMolecular weight <400 Da
CYP1A2 InhibitionLikelyStructural similarity to

Materials Science Applications

  • Fluorescent Probes: The conjugated system may enable π-π* transitions for imaging applications .

  • Polymer Precursors: Benzoxazines are known monomers for high-performance resins.

Future Research Directions

  • Synthetic Optimization: Screen catalysts for N-ethylation efficiency.

  • Biological Screening: Prioritize assays against Gram-positive pathogens and cancer cell lines.

  • Computational Modeling: DFT studies to predict reactivity at the oxazinone carbonyl.

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